DI-Tert-butyl 5-(2-aminoacetamido)isophthalate
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Overview
Description
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate is a chemical compound with the molecular formula C18H26N2O5. It is known for its unique structure, which includes tert-butyl groups and an aminoacetamido moiety attached to an isophthalate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate typically involves the reaction of isophthalic acid derivatives with tert-butyl esters and aminoacetamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate esterification and amidation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoacetamido group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized isophthalate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aminoacetamido derivatives.
Scientific Research Applications
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to modifications that affect their activity and function. The aminoacetamido group plays a crucial role in these interactions, facilitating binding to active sites and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
DI-Tert-butyl 5-(2-hydroxyacetamido)isophthalate: Similar structure but with a hydroxyacetamido group instead of an aminoacetamido group.
DI-Tert-butyl 5-(2-methylacetamido)isophthalate: Contains a methylacetamido group, leading to different chemical properties and reactivity.
DI-Tert-butyl 5-(2-chloroacetamido)isophthalate: Features a chloroacetamido group, which can undergo different substitution reactions compared to the aminoacetamido group.
Uniqueness
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate is unique due to its specific combination of tert-butyl and aminoacetamido groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and industrial uses .
Properties
IUPAC Name |
ditert-butyl 5-[(2-aminoacetyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)24-15(22)11-7-12(16(23)25-18(4,5)6)9-13(8-11)20-14(21)10-19/h7-9H,10,19H2,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJACNQVXXRKFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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